molecular formula C15H14O3 B6378050 2-Formyl-4-(4-methoxy-2-methylphenyl)phenol CAS No. 1111120-01-4

2-Formyl-4-(4-methoxy-2-methylphenyl)phenol

Cat. No.: B6378050
CAS No.: 1111120-01-4
M. Wt: 242.27 g/mol
InChI Key: KLQMEDQFNREGIS-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(4-methoxy-2-methylphenyl)phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(4-methoxy-2-methylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-4-(4-methoxy-2-methylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4-(4-methoxy-2-methylphenyl)phenol is unique due to the presence of both the formyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-(4-methoxy-2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-13(18-2)4-5-14(10)11-3-6-15(17)12(8-11)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMEDQFNREGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685158
Record name 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-01-4
Record name 4-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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